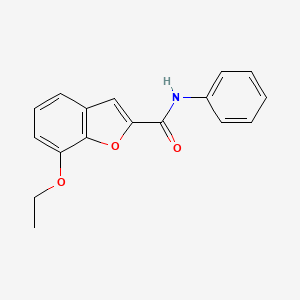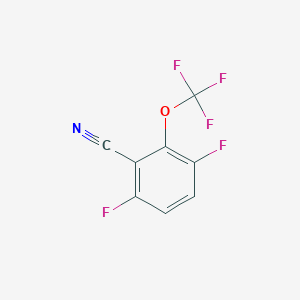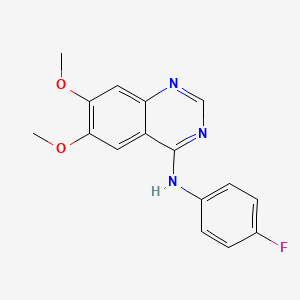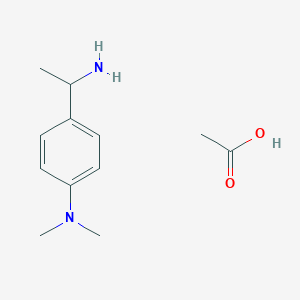
7-ethoxy-N-phenylbenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ethoxy-N-phenylbenzofuran-2-carboxamide is a chemical compound with the molecular formula C17H15NO3. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives, including 7-ethoxy-N-phenylbenzofuran-2-carboxamide, has attracted the attention of chemical and pharmaceutical researchers worldwide . Novel methods for constructing benzofuran rings have been discovered in recent years . For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of 7-ethoxy-N-phenylbenzofuran-2-carboxamide is based on the benzofuran ring, a heterocyclic compound that is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The compound has a molecular weight of 281.311.Chemical Reactions Analysis
While specific chemical reactions involving 7-ethoxy-N-phenylbenzofuran-2-carboxamide are not detailed in the search results, benzofuran compounds in general are known to undergo various chemical transformations . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .Scientific Research Applications
PARP-1 Inhibitors
Benzofuran-7-carboxamide has been identified as a novel scaffold for poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. A series of compounds with various 2-substituents, including (tertiary amino)methyl moieties substituted with aryl rings and aryl groups containing tertiary amines, were synthesized and biologically evaluated. This led to the elucidation of structure-activity relationships and the optimization of potency for PARP-1 inhibition, which is crucial for the development of therapeutic agents in cancer treatment and other diseases related to DNA repair mechanisms (Sunkyung Lee et al., 2012).
Cytotoxicity and Antitumor Activity
The synthesis, characterization, and evaluation of cytotoxic activity of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have been conducted, showing potential in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research provides a basis for the development of new chemotherapeutic agents with potential applications in cancer treatment (Ashraf S. Hassan et al., 2014).
Novel Scaffolds for Antitumor Agents
Research has also focused on the synthesis and anticancer evaluation of benzimidazole derivatives, which are explored for their potential as novel antitumor agents. This includes the development of compounds that exhibit significant inhibitory activity against various cancer cell lines, contributing to the discovery of new therapeutic options for cancer treatment (Salahuddin et al., 2014).
Future Directions
Benzofuran compounds, including 7-ethoxy-N-phenylbenzofuran-2-carboxamide, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Further synthesis and evaluation will be necessary to confirm this possibility .
Mechanism of Action
Target of Action
Furan derivatives, to which this compound belongs, have been reported to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan-containing compounds, which include this compound, have been known to exhibit diverse biological activities .
Biochemical Pathways
Furan-containing compounds have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
properties
IUPAC Name |
7-ethoxy-N-phenyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-2-20-14-10-6-7-12-11-15(21-16(12)14)17(19)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPYSLAIOACRPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide](/img/structure/B2986756.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2986757.png)
![1H-isochromene-1,3,4-trione 4-[N-(2,4-dibromophenyl)hydrazone]](/img/structure/B2986758.png)

![N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2986760.png)





